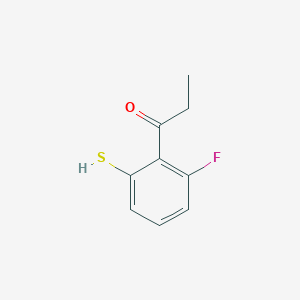

1-(2-Fluoro-6-mercaptophenyl)propan-1-one

説明

1-(2-Fluoro-6-mercaptophenyl)propan-1-one is a fluorinated aromatic ketone derivative featuring a propan-1-one backbone attached to a phenyl ring substituted with fluorine at position 2 and a mercapto (-SH) group at position 5. Its molecular formula is C₉H₈FOS, with a molar mass of 186.22 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine and the nucleophilic reactivity of the thiol group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions. While direct synthesis or application data for this specific compound are absent in the provided evidence, structurally related propan-1-one derivatives are synthesized via coupling reactions or hybrid formation, as seen in ibuprofen hybrids .

特性

分子式 |

C9H9FOS |

|---|---|

分子量 |

184.23 g/mol |

IUPAC名 |

1-(2-fluoro-6-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9FOS/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |

InChIキー |

PGTKOHHWWKUEBV-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1=C(C=CC=C1S)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Halogenation: Introduction of the fluorine atom using reagents like fluorine gas or fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Thiol Addition: Introduction of the mercapto group using thiolating agents like thiourea or thiol-containing compounds.

Ketone Formation: Addition of the propanone group through reactions such as Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

化学反応の分析

Types of Reactions

1-(2-Fluoro-6-mercaptophenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidizing the mercapto group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reducing the ketone group.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions involving the fluorine atom.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to the presence of the mercapto group.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Fluoro-6-mercaptophenyl)propan-1-one with analogous compounds based on substituent variations, functional groups, and available biological/toxicological data.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity Fluorine vs. However, chlorine’s larger size may improve membrane permeability in lipophilic environments. Mercapto (-SH) Group: The thiol group in the target compound and its chloro analog introduces nucleophilic reactivity, enabling disulfide bond formation or metal chelation. This contrasts with 4-FMC’s methylamino group, which facilitates CNS activity via amine-mediated neurotransmitter interactions .

Toxicological Considerations While the target compound lacks direct toxicity data, structurally related propan-1-ones with hydroxyl or pyridinyl groups (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) demonstrated clastogenicity in human lymphocytes at high concentrations . This suggests that electron-rich substituents (e.g., -OH, -SH) may contribute to DNA interaction risks.

Functional Group Influence on Applications The ketone-thiol combination in the target compound may suit catalytic or chelation-based applications, whereas 4-FMC’s amine-ketone structure aligns with psychoactive properties . Hydroxyphenyl-propan-1-one derivatives are used as flavoring agents but require rigorous genotoxicity evaluations due to their structural class III classification .

生物活性

1-(2-Fluoro-6-mercaptophenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a mercapto group attached to a phenyl ring. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is , with a molecular weight of approximately 184.23 g/mol. The presence of the fluorine atom enhances the compound's reactivity, while the thiol group (–SH) allows for covalent bonding with biological molecules, particularly proteins.

The biological activity of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is primarily attributed to its ability to interact with cysteine residues in proteins. This interaction can lead to the modulation of protein functions and pathways relevant to various diseases. The compound's fluorine atom may also influence its binding affinity, enhancing its potential as a biochemical probe in pharmacological studies.

Binding Affinity Studies

Recent studies have focused on the binding affinities of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one with specific enzymes and receptors. For instance, it has been shown to inhibit certain proteolytic enzymes by forming stable covalent bonds through its thiol group. This property is significant for understanding its potential as an inhibitor in therapeutic contexts.

Case Studies

A notable case study investigated the compound's effects on the SARS-CoV-2 papain-like protease (PLpro), which plays a crucial role in viral replication. The study demonstrated that compounds structurally similar to 1-(2-Fluoro-6-mercaptophenyl)propan-1-one could bind to an allosteric site on PLpro, inhibiting its activity and thereby reducing viral replication in vitro .

Comparative Analysis

To understand the unique biological properties of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1-(2-Fluoro-4-mercaptophenyl)propan-1-one | Similar structure | Different positioning of functional groups |

| 1-(3-Fluoro-5-mercaptophenyl)propan-1-one | Similar structure | Variation in the position of fluorine and thiol groups |

| 3-Fluoro-4-thiocresol | Thiol derivative | Different functional group positioning |

The structural differences significantly influence their biological activities, making 1-(2-Fluoro-6-mercaptophenyl)propan-1-one a candidate for further pharmacological investigations.

Therapeutic Applications

Given its ability to modulate enzyme activities, 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is being explored for potential applications in drug development. Its interactions with key biological targets suggest that it could serve as a lead compound for developing new therapeutics aimed at various diseases, including viral infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。